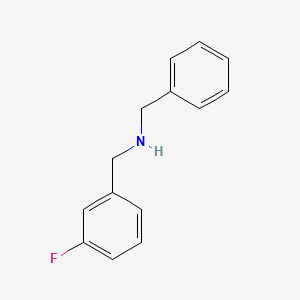

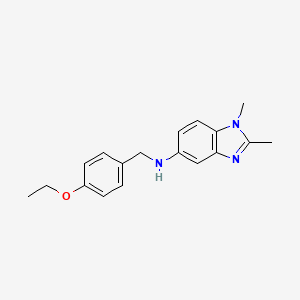

Benzyl-(3-fluoro-benzyl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl-(3-fluoro-benzyl)-amine is a compound that can be associated with the field of fluorine chemistry, particularly in the context of primary amines and their derivatives. While the provided papers do not directly discuss Benzyl-(3-fluoro-benzyl)-amine, they offer insights into the synthesis, properties, and applications of related fluorinated amines and compounds. These insights can be extrapolated to understand the characteristics and potential uses of Benzyl-(3-fluoro-benzyl)-amine.

Synthesis Analysis

The synthesis of fluorinated amines can involve various strategies, including the use of fluorogenic reagents for the detection of primary amines, as seen with 3-benzoyl-2-quinolinecarboxaldehyde . Additionally, the presence of fluorine atoms in structure-directing agents, such as in the synthesis of microporous materials using fluorobenzyl-pyrrolidine, can influence the outcome of the synthetic process . Biomimetic reductive amination of fluoro aldehydes and ketones via [1,3]-proton shift reactions is another method that can be relevant for the synthesis of Benzyl-(3-fluoro-benzyl)-amine, as it provides a practical method for preparing fluorine-containing amines .

Molecular Structure Analysis

The molecular structure of Benzyl-(3-fluoro-benzyl)-amine would be influenced by the presence of the fluorine atom, which can affect the electronic distribution within the molecule. The effect of fluorine on the structure-directing role in the synthesis of crystalline materials suggests that fluorine's position on the aromatic ring can significantly impact the molecular structure and its templating ability .

Chemical Reactions Analysis

Fluorinated amines can undergo various chemical reactions, including isomerizations and dehydrohalogenation, as demonstrated by the study of azomethine-azomethine isomerizations of N-benzylimines derived from fluorinated aldehydes or ketones . The reactivity of fluoromethyldialkylamines, which are characterized by a covalent carbon-halogen bond, provides insights into the potential reactivity of Benzyl-(3-fluoro-benzyl)-amine . Furthermore, the iron-catalyzed benzylic C(sp3)–H amination of methylarenes with N-fluorobenzenesulfonimide indicates that such amines can be synthesized through direct amination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Benzyl-(3-fluoro-benzyl)-amine would likely include high sensitivity and specificity in detection, as seen with the use of fluorogenic reagents for primary amines . The presence of fluorine could also confer unique properties, such as improved templating ability in the synthesis of microporous materials . The synthesis of 3-fluoro-1-aminoadamantane and its derivatives highlights the versatility of fluorinated amines in generating a variety of compounds with different properties .

科学的研究の応用

Synthesis of Fluorinated Heterocycles

Benzyl-(3-fluoro-benzyl)-amine plays a pivotal role in the synthesis of fluorinated heterocycles. A mild intramolecular fluoro-cyclisation reaction utilizing commercially available Selectfluor triggers electrophilic cyclisations, affording fluorinated heterocycles containing 1,3-disubstitution. This process highlights the dual role of the reagent as a fluorine source and a base, crucial for reactivity (Parmar & Rueping, 2014).

Enantioselective Synthesis of Amino Esters

In another application, the compound is utilized in the enantioselective synthesis of α-fluoro-β(3)-amino esters. This innovative methodology allows for the synthesis of enantiopure α-fluoro-β(3)-amino acids, demonstrating significant potential for the preparation of a wide variety of side chains without relying on α-amino acids from the chiral pool. Its utility has been proven through the synthesis of orthogonally protected (2S,3S)-α-fluoro-β(3)-lysine (Duggan, Johnston, & March, 2010).

Material Synthesis

The presence of fluorine atoms in structure-directing agents used for synthesizing microporous materials has been examined, with Benzyl-(3-fluoro-benzyl)-amine derivatives impacting the synthesis positively. Specifically, the fluoro derivative in the meta position enhances the templating ability of benzyl-pyrrolidine in the synthesis of AlPO4-5 and SAPO-5 materials, indicating a tailored approach to modifying material properties through fluorination (Gómez-Hortigüela, Pérez-Pariente, & Blasco, 2005).

Catalytic Transformations

The compound finds application in catalytic transformations, facilitating novel methodologies for C-H amination. This includes remote amide-directed palladium-catalyzed intermolecular highly selective benzylic C-H amination with N-fluorobenzenesulfonimide, presenting a new approach to bypass traditional selectivity challenges in directed palladium-catalyzed C-H functionalization (Xiong, Li, Lv, & Zhang, 2010).

Synthesis of Fluorine-containing Polyimides

In the field of polymer science, benzyl-(3-fluoro-benzyl)-amine is utilized in the synthesis of soluble fluoro-polyimides. By reacting with aromatic dianhydrides, these polymers exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, marking significant advances in materials science for applications requiring these specific properties (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).

Safety and Hazards

Benzyl-(3-fluoro-benzyl)-amine is classified as a Skin Corrosion 1B hazard . It is combustible and emits toxic fumes under fire conditions . The safety data sheet advises against breathing dust/fume/gas/mist/vapors/spray and recommends wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Mode of Action

It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The resulting changes could involve alterations in the conformation or function of the target molecules .

Biochemical Pathways

The biochemical pathways affected by Benzyl-(3-fluoro-benzyl)-amine are currently unknown . Given its structure, it might be involved in pathways related to amine metabolism or fluorinated compound metabolism. The downstream effects of these pathways could be diverse, depending on the specific targets and cells involved .

Action Environment

The action, efficacy, and stability of Benzyl-(3-fluoro-benzyl)-amine could be influenced by various environmental factors, such as pH, temperature, and the presence of other biomolecules . .

特性

IUPAC Name |

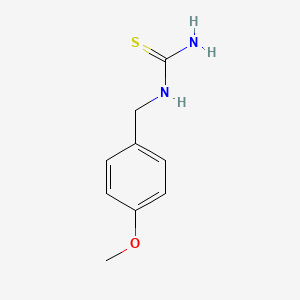

N-[(3-fluorophenyl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9,16H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXOBRJGFVKXGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354342 |

Source

|

| Record name | Benzyl-(3-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436086-79-2 |

Source

|

| Record name | Benzyl-(3-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B1297956.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline](/img/structure/B1297992.png)